molecular formula C11H10F3N2O4- B1599521 4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid CAS No. 65783-35-9

4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid

Cat. No. B1599521
CAS RN: 65783-35-9
M. Wt: 291.2 g/mol
InChI Key: RKFUORRKPYWPGT-UHFFFAOYSA-M
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Description

“4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” is a chemical compound with the molecular formula C11H11F3N2O4 . It is also known by other names such as “4-Anilino-2-(trifluoromethyl)butanoic acid” and "2-Nitro-4-(trifluoromethyl)aniline" .


Molecular Structure Analysis

The molecular structure of “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” can be represented by the InChI code: InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) . This indicates the presence of various functional groups in the molecule, including a nitro group, a trifluoromethyl group, an aniline group, and a butanoic acid group.


Physical And Chemical Properties Analysis

The molecular weight of “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” is approximately 292.211 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, Mass) were not found in the available data.

Scientific Research Applications

  • Synthesis of 4-(trialkylmethyl)anilines

    • Field : Organic Chemistry
    • Summary : 4-(Trifluoromethyl)aniline is used as a building block in the synthesis of 4-(trialkylmethyl)anilines .
    • Outcome : The product of this synthesis, 4-(trialkylmethyl)anilines, can be used in further synthetic transformations .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Summary : Trifluoromethyl group-containing compounds, such as Sorafenib, have been approved by the FDA for use in various drugs .
    • Outcome : The trifluoromethyl group can enhance the drug’s pharmacological activity. For example, Sorafenib, which contains a trifluoromethyl group, has been approved by the FDA for the treatment of primary liver cancer .
  • Mass Spectrometry

    • Field : Analytical Chemistry
    • Summary : The compound “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” could potentially be used in mass spectrometry studies .
    • Method : The compound would be ionized and then analyzed based on its mass-to-charge ratio .
    • Outcome : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .
  • Synthetic Building Block

    • Field : Organic Chemistry
    • Summary : “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” could potentially be used as a synthetic building block .
    • Method : The specific synthetic procedures would depend on the exact reactions being carried out. Typically, this might involve various organic reactions such as nucleophilic substitution or electrophilic addition .
    • Outcome : The product of this synthesis can be used in further synthetic transformations .

properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c12-11(13,14)7-3-4-8(9(6-7)16(19)20)15-5-1-2-10(17)18/h3-4,6,15H,1-2,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUORRKPYWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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